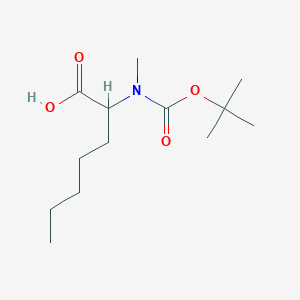

N-Boc-N-methyl-(S)-2-aminoheptanoic acid

CAS No.:

Cat. No.: VC16512690

Molecular Formula: C13H25NO4

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25NO4 |

|---|---|

| Molecular Weight | 259.34 g/mol |

| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |

| Standard InChI | InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16) |

| Standard InChI Key | BUWSQPBKRHWTEX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Introduction

Overview

N-Boc-N-methyl-(S)-2-aminoheptanoic acid (CAS: 2389078-55-9) is a chiral, Boc-protected amino acid derivative with a seven-carbon backbone. It serves as a critical building block in peptide synthesis, particularly for introducing lipophilic and conformationally restricted motifs. This compound is characterized by its tert-butoxycarbonyl (Boc) and N-methyl groups, which enhance stability and modulate physicochemical properties during solid-phase peptide synthesis (SPPS) .

Chemical Structure and Properties

Molecular Characteristics

-

IUPAC Name: (S)-2-((tert-Butoxycarbonyl)(methyl)amino)heptanoic acid .

-

Stereochemistry: The (S)-configuration at the α-carbon ensures chirality, critical for peptide bioactivity .

Key Structural Features:

-

Boc Group: Protects the amine during synthesis, enabling selective deprotection under acidic conditions .

-

N-Methylation: Reduces hydrogen bonding capacity, enhancing metabolic stability and membrane permeability .

-

Heptanoic Backbone: Introduces hydrophobicity, useful for lipidated peptide design .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 251.0±23.0 °C (predicted) | |

| Density | 1.017±0.06 g/cm³ (predicted) | |

| pKa | 2.55±0.24 (predicted) | |

| Solubility | Soluble in DCM, DMF, THF |

Synthesis Methods

Reductive Alkylation

A one-pot tandem reductive amination couples aldehydes with primary amines using (Boc)₂O and sodium triacetoxyborohydride (STAB). This method achieves high yields (70–85%) of N-Boc secondary amines, including N-Boc-N-methyl derivatives .

Example Protocol:

-

React heptanal with methylamine in CH₂Cl₂.

-

Add (Boc)₂O and STAB at 25°C for 4 hours.

Iron-Catalyzed 1,3-Nitrogen Migration

A two-step process converts carboxylic acids to N-Boc amino acids:

-

Couple heptanoic acid with BocNHOH to form an azanyl ester.

-

Perform Fe-catalyzed nitrene insertion to yield the Boc-protected product .

Alkylation of Amino Acids

Ethylenediamine reacts with α-haloheptanoic acid derivatives in a nucleophilic substitution (SN2), followed by Boc protection. This method is suitable for gram-scale production .

Applications in Peptide Science

Lipidated Peptide Design

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is incorporated into peptides to:

-

Enhance Lipophilicity: Improves interaction with lipid bilayers for membrane protein studies .

-

Increase Proteolytic Stability: N-Methylation reduces enzymatic degradation .

-

Modulate Conformation: The heptanoic chain introduces helical propensity in peptides .

Case Study:

Lipidated analogs of glucagon-like peptide-1 (GLP-1) showed prolonged half-life in vivo due to albumin binding .

Drug Delivery Systems

The compound is used to synthesize lipidated poly(amino acids) for:

-

Nanoparticle Formulations: Encapsulate hydrophobic drugs like paclitaxel .

-

Targeted Delivery: Conjugation with ligands (e.g., folate) enhances tumor specificity .

Comparative Analysis with Analogues

| Feature | N-Boc-N-methyl-(S)-2-aminoheptanoic acid | N-Boc-2-aminoheptanoic acid |

|---|---|---|

| N-Methylation | Yes | No |

| Metabolic Stability | High | Moderate |

| Synthetic Yield | 60–85% | 50–70% |

| Applications | Lipophilic peptides, drug delivery | Standard peptide synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume